molecular formula C12H12O4 B15090968 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one

Katalognummer: B15090968
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: DQNVQAOVEONQJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxymethoxy group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

The synthesis of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and methoxymethyl chloride.

    Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases.

    Introduction of Methoxymethoxy Group: The methoxymethoxy group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Final Steps: The final product, this compound, is obtained through purification steps such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding hydroxyl group using acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Vergleich Mit ähnlichen Verbindungen

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one: This compound has a methoxy group instead of a methoxymethoxy group, which can influence its reactivity and biological properties.

    1-(5-methoxy-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to variations in chemical and biological behavior.

    1-(3-methyl-1-benzofuran-2-yl)ethan-1-one: The presence of a methyl group instead of a methoxymethoxy group can result in different chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

1-[5-(methoxymethoxy)-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C12H12O4/c1-8(13)12-6-9-5-10(15-7-14-2)3-4-11(9)16-12/h3-6H,7H2,1-2H3

InChI-Schlüssel

DQNVQAOVEONQJU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.